

(S)-3-(p-Methylphenyl)-beta-alanine solubility in different solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-3-(p-Methylphenyl)-beta-alanine

Cat. No.: B1299981

[Get Quote](#)

An In-depth Technical Guide on the Solubility of **(S)-3-(p-Methylphenyl)-beta-alanine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-(p-Methylphenyl)-beta-alanine is a derivative of beta-alanine, a naturally occurring beta-amino acid. The solubility of this compound is a critical physicochemical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development. This technical guide provides a comprehensive overview of the anticipated solubility of **(S)-3-(p-Methylphenyl)-beta-alanine** in various solvents, detailed experimental protocols for solubility determination, and relevant biological pathways. Due to the limited availability of specific quantitative solubility data in public literature, this guide presents expected trends based on the known properties of similar compounds and provides the methodologies for researchers to determine these values experimentally.

Introduction to (S)-3-(p-Methylphenyl)-beta-alanine

(S)-3-(p-Methylphenyl)-beta-alanine, with the chemical formula $C_{10}H_{13}NO_2$, is a chiral non-proteinogenic amino acid.^{[1][2]} Its structure, featuring a p-methylphenyl group, suggests that its solubility will be influenced by both the polar amino acid backbone and the nonpolar aromatic ring. Understanding its solubility is paramount for its application in pharmaceutical and biochemical research.

Predicted Solubility Profile

While specific experimental data for **(S)-3-(p-Methylphenyl)-beta-alanine** is not readily available in the literature, a qualitative solubility profile can be predicted based on the general principles of amino acid solubility and the properties of its structural analogues.

- Aqueous Solubility: Like its parent compound, beta-alanine, **(S)-3-(p-Methylphenyl)-beta-alanine** is expected to exhibit some solubility in water. The presence of the amino and carboxylic acid groups allows for the formation of zwitterions and hydrogen bonds with water molecules.[3] However, the introduction of the hydrophobic p-methylphenyl group is likely to decrease its aqueous solubility compared to unsubstituted beta-alanine. The pH of the aqueous solution will significantly impact solubility; it is expected to be more soluble in acidic and alkaline solutions where it can form soluble salts.
- Organic Solvent Solubility: The solubility in organic solvents will be largely dependent on the solvent's polarity.
 - Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate solubility is anticipated due to the potential for hydrogen bonding with the solvent molecules.
 - Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are generally good solvents for a wide range of organic compounds, and **(S)-3-(p-Methylphenyl)-beta-alanine** is expected to be reasonably soluble in them.
 - Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the amino acid functional groups, very low solubility is expected in nonpolar solvents.

Quantitative Solubility Data (Illustrative)

The following table provides an illustrative summary of the expected solubility of **(S)-3-(p-Methylphenyl)-beta-alanine** in a range of common solvents. Note: These values are estimates based on the solubility of similar compounds and should be confirmed by experimental measurement.

Solvent	Type	Predicted Solubility (at 25°C)
Water (pH 7)	Polar Protic	Sparingly Soluble
0.1 M HCl	Aqueous Acid	Soluble
0.1 M NaOH	Aqueous Base	Soluble
Methanol	Polar Protic	Moderately Soluble
Ethanol	Polar Protic	Sparingly Soluble
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Soluble
N,N-Dimethylformamide (DMF)	Polar Aprotic	Soluble
Acetonitrile	Polar Aprotic	Slightly Soluble
Dichloromethane	Nonpolar	Insoluble
Hexane	Nonpolar	Insoluble

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires robust experimental methods. The following protocols outline standard procedures for both thermodynamic and kinetic solubility assessment.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Principle: A surplus of the solid compound is agitated in the solvent for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the saturated solution is then measured.

Materials:

- (S)-3-(p-Methylphenyl)-beta-alanine

- Selected solvents
- Vials with screw caps
- Orbital shaker or magnetic stirrer
- Constant temperature bath
- Centrifuge
- Syringe filters (e.g., 0.22 µm)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

- Add an excess amount of **(S)-3-(p-Methylphenyl)-beta-alanine** to a vial. The excess solid should be visually apparent throughout the experiment.
- Add a known volume of the desired solvent to the vial.
- Seal the vial tightly and place it in a constant temperature bath on an orbital shaker or with a magnetic stirrer.
- Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24 and 48 hours) to confirm that the concentration is no longer changing.
- After equilibration, allow the suspension to settle.
- Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved solid.
- Dilute the filtrate with an appropriate solvent to a concentration within the analytical range of the HPLC method.

- Analyze the diluted filtrate by HPLC to determine the concentration of the dissolved compound.
- Calculate the solubility based on the measured concentration and the dilution factor.

Kinetic Solubility Determination (High-Throughput Screening)

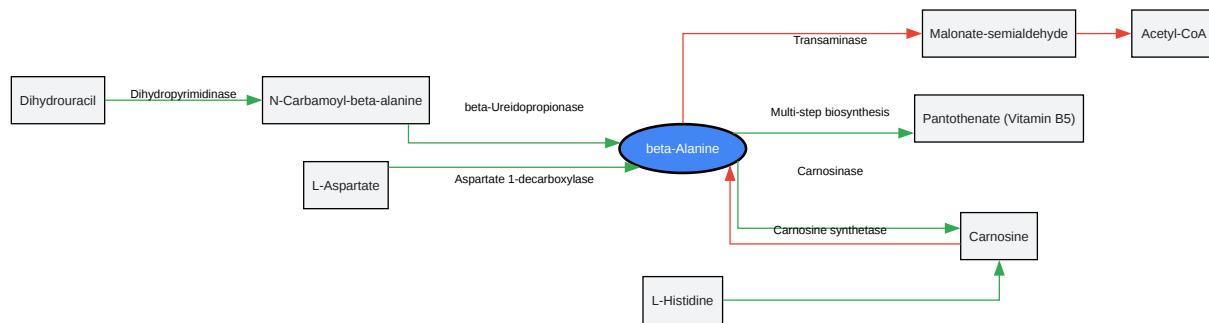
This method provides a rapid assessment of solubility and is often used in early drug discovery.

Principle: A concentrated stock solution of the compound in a strong organic solvent (typically DMSO) is added to an aqueous buffer. The concentration at which precipitation occurs is determined.

Materials:

- **(s)-3-(p-Methylphenyl)-beta-alanine**
- Dimethyl Sulfoxide (DMSO)
- Aqueous buffer (e.g., phosphate-buffered saline, PBS)
- 96-well plates
- Automated liquid handler (optional)
- Plate reader capable of detecting turbidity or a nephelometer.

Procedure:

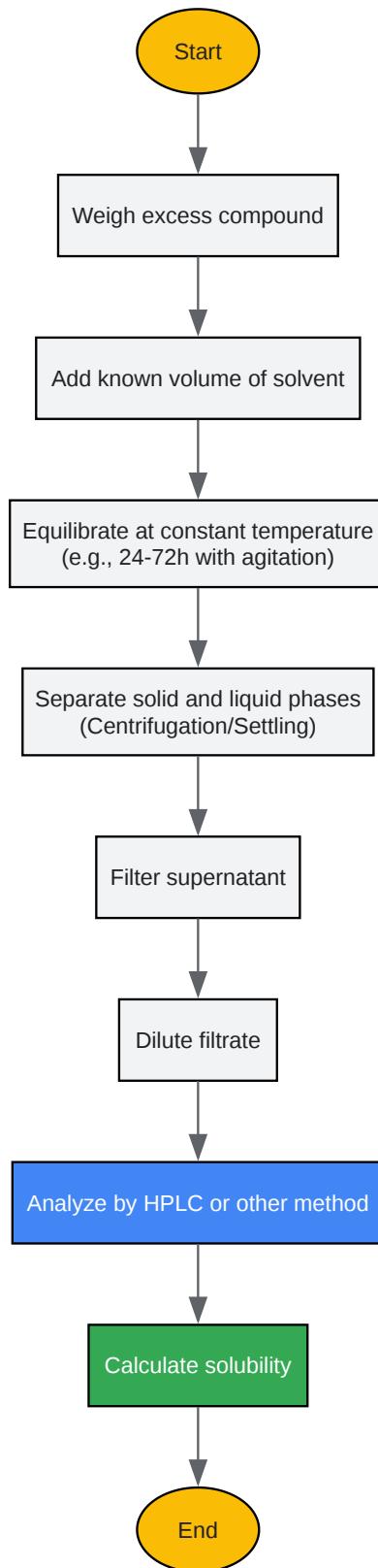

- Prepare a high-concentration stock solution of **(s)-3-(p-Methylphenyl)-beta-alanine** in DMSO (e.g., 10 mM).
- In a 96-well plate, add the aqueous buffer to a series of wells.
- Using a liquid handler or multichannel pipette, add increasing volumes of the DMSO stock solution to the wells containing the aqueous buffer.

- Mix the contents of the wells thoroughly.
- Incubate the plate at a controlled temperature for a short period (e.g., 1-2 hours).
- Measure the turbidity or light scattering in each well using a plate reader.
- The kinetic solubility is defined as the concentration of the compound in the well just before the one where a significant increase in turbidity is observed.

Visualizations

Beta-Alanine Metabolism Pathway

The biological context of beta-alanine is crucial for understanding the potential roles of its derivatives. The following diagram illustrates the key metabolic pathways involving beta-alanine.^{[4][5][6]}



[Click to download full resolution via product page](#)

Caption: Key metabolic pathways of beta-alanine.

Experimental Workflow for Thermodynamic Solubility Determination

The following diagram outlines a typical workflow for determining the thermodynamic solubility of a compound.

[Click to download full resolution via product page](#)

Caption: A typical workflow for thermodynamic solubility determination.

Conclusion

While quantitative solubility data for **(s)-3-(p-Methylphenyl)-beta-alanine** is not currently available in the public domain, this guide provides a robust framework for researchers and drug development professionals to understand and experimentally determine this crucial parameter. The predicted solubility profile suggests that it will have limited aqueous solubility at neutral pH but will be more soluble in acidic, basic, and polar aprotic solvents. The provided experimental protocols offer detailed methodologies for obtaining accurate solubility data, which is essential for advancing the research and development of this compound. The inclusion of the beta-alanine metabolic pathway provides important biological context for its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - (s)-3-(p-methylphenyl)-beta-alanine (C₁₀H₁₃NO₂)
[pubchemlite.lcsb.uni.lu]
- 2. scbt.com [scbt.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. KEGG PATHWAY: beta-Alanine metabolism - Homo sapiens (human) [kegg.jp]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. beta-Alanine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(s)-3-(p-Methylphenyl)-beta-alanine solubility in different solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1299981#s-3-p-methylphenyl-beta-alanine-solubility-in-different-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com